Ethyl 2-vinylthiazole-5-carboxylate
Description
Ethyl 2-vinylthiazole-5-carboxylate is a thiazole-based ester characterized by a vinyl substituent at the 2-position and an ethoxycarbonyl group at the 5-position of the heterocyclic ring. Thiazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their diverse electronic and steric profiles .
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
ethyl 2-ethenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-3-7-9-5-6(12-7)8(10)11-4-2/h3,5H,1,4H2,2H3 |
InChI Key |
DTYXJSMDLGQFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C=C |
Origin of Product |
United States |
Scientific Research Applications
Ethyl 2-vinylthiazole-5-carboxylate and its derivatives have been studied for their diverse biological activities. Research indicates that thiazole-based compounds exhibit a range of pharmacological effects, including:
- Anticancer Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including SH-SY5Y neuroblastoma cells, with IC50 values indicating significant potency .
- Antimicrobial Properties : The compound has been synthesized into various derivatives that display antimicrobial activity against bacterial strains. Studies have demonstrated that thiazole derivatives can effectively inhibit the growth of pathogens such as Bacillus subtilis, showcasing their potential as antibacterial agents .
- Anti-inflammatory and Antioxidant Effects : Some derivatives of this compound have been investigated for their anti-inflammatory properties, contributing to the development of new treatments for inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available thiazole derivatives or related compounds. For example, ethyl 2-amino-thiazole-5-carboxylate serves as a precursor in many synthetic routes .
- Reaction Conditions : Various synthetic strategies have been employed, including microwave-assisted reactions and solvent-free conditions to enhance yield and reduce reaction times. These methods are crucial for scaling up production for pharmaceutical applications .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Carboxylates
The following analysis compares Ethyl 2-vinylthiazole-5-carboxylate with key analogs, focusing on substituent effects, molecular properties, and applications.
Substituent Effects and Reactivity
Key Observations:
- Electronic Effects : The vinyl group in this compound is electron-rich, enabling conjugation with the thiazole ring and facilitating reactions like Diels-Alder cycloadditions. In contrast, electron-withdrawing groups (e.g., CF₃ in ) reduce ring electron density, altering reactivity toward nucleophilic substitutions.
- The vinyl group offers moderate steric bulk while maintaining flexibility.
- Biological Interactions: Amino-substituted analogs (e.g., ) exhibit hydrogen-bonding capacity, enhancing interactions with biological targets. The vinyl group may instead favor hydrophobic interactions or covalent bonding via radical polymerization.
Preparation Methods
Substrate Selection and Reaction Parameters
In a representative protocol, ethyl 2-chloroacetoacetate reacts with thiourea in ethanol at 60–70°C for 5–6 hours, yielding ethyl 2-aminothiazole-5-carboxylate. Sodium carbonate (0.01–0.1 wt%) accelerates the reaction by deprotonating thiourea, while ethyl acetate (10–35% v/v) modulates solubility. This method achieves >98% yield but requires subsequent functionalization to introduce the vinyl group.
Optimization Table 1: Hantzsch Cyclization Conditions
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 40–70°C | 65°C | +15% |
| Ethyl Acetate (%) | 10–35 | 25 | +12% |
| Reaction Time | 3–8 h | 5 h | +8% |
Vinyl Group Introduction via Cross-Coupling Reactions
Post-cyclization, the amino group at the 2-position is replaced with a vinyl moiety. Palladium-catalyzed cross-coupling reactions are predominant, leveraging Suzuki-Miyaura or Heck protocols.
Suzuki-Miyaura Coupling
Ethyl 2-bromothiazole-5-carboxylate reacts with vinylboronic acid in tetrahydrofuran (THF)/water (3:1) using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2 eq.) at 80°C. This method affords 85–92% yield but requires rigorous exclusion of oxygen.
Heck Reaction
Direct coupling of ethyl 2-iodothiazole-5-carboxylate with ethylene gas in DMF at 100°C, catalyzed by Pd(OAc)₂ (1 mol%) and P(o-tol)₃ (2 mol%), achieves 78–88% yield. Triethylamine (3 eq.) scavenges HI byproducts, preventing side reactions.
Comparative Table 2: Cross-Coupling Efficiency
| Method | Catalyst System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/Na₂CO₃ | THF/H₂O | 92 | 99 |
| Heck | Pd(OAc)₂/P(o-tol)₃ | DMF | 88 | 97 |
One-Pot Tandem Synthesis
Recent advances employ tandem Hantzsch cyclization-vinylation sequences. Ethyl 2-chloroacetoacetate, thiourea, and vinyl magnesium bromide react in a single pot under microwave irradiation (100 W, 120°C, 30 min), yielding 76% product. While faster, this method demands precise stoichiometry to avoid over-alkylation.
Solvent and Catalytic System Optimization
Solvent Effects
Ethanol/ethyl acetate mixtures (25% v/v) enhance intermediate solubility during cyclization. For cross-coupling, polar aprotic solvents (DMF, THF) stabilize Pd complexes, improving turnover numbers.
Catalytic Additives
Adding NaI (0.5 eq.) in Heck reactions accelerates oxidative addition, reducing reaction time by 40%. Conversely, molecular sieves (4Å) in Suzuki couplings adsorb boronic acid byproducts, increasing yield by 10%.
Purification and Characterization
Crude product is isolated via pH-adjusted crystallization (pH 9–10 using NaOH), followed by vacuum drying. HPLC analysis (C18 column, 60% MeCN/H₂O) confirms >99% purity. Key characterization data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
